[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate
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Overview
Description
[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, a long nonadec-14-enyl chain, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate typically involves multiple steps, starting with the preparation of the core cyclohexa-1,4-dien-1-yl structure. This can be achieved through a series of reactions, including aldol condensation and subsequent functional group modifications. The introduction of the nonadec-14-enyl chain is often accomplished via a Wittig reaction, which allows for the formation of the (E)-alkene configuration. The final step involves the acetylation of the hydroxy group using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the cyclohexa-1,4-dien-1-yl structure can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to determine its efficacy in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate involves its interaction with specific molecular targets. The hydroxy and acetate groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The nonadec-14-enyl chain may facilitate membrane interactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl acetate: Lacks the nonadec-14-enyl chain.
4-hydroxy-2-methyl-5-[(E)-dec-9-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl acetate: Has a shorter alkyl chain.
4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl methyl ether: The acetate group is replaced with a methyl ether.
Uniqueness
The uniqueness of [4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate lies in its long nonadec-14-enyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications.
Properties
IUPAC Name |
[4-hydroxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-26(31)25(30)22(2)28(27(24)32)33-23(3)29/h7-8,31H,4-6,9-21H2,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRALPUSAFQBK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC(=O)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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